ethyl 2-{[(2,6-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-{[(2,6-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative featuring a tetrahydrobenzo[b]thiophene core substituted at the 2-position with an [(2,6-dichlorophenyl)carbonyl]amino group and at the 3-position with an ethyl carboxylate. The 2,6-dichlorophenyl moiety introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3S/c1-2-24-18(23)14-10-6-3-4-9-13(10)25-17(14)21-16(22)15-11(19)7-5-8-12(15)20/h5,7-8H,2-4,6,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVMYDLLJHKGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367347 | |
| Record name | ST50914104 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5696-88-8 | |
| Record name | ST50914104 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 2-{[(2,6-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Tetrahydro Ring: The tetrahydro ring is introduced via hydrogenation or reduction reactions.
Substitution with the Dichlorophenyl Carbonyl Amide Group: This step involves the reaction of the benzothiophene derivative with 2,6-dichlorobenzoyl chloride in the presence of a base to form the carbonyl amide group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 2-{[(2,6-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Scientific Research Applications
Ethyl 2-{[(2,6-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-{[(2,6-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- However, the dichlorophenyl group’s steric bulk may reduce solubility compared to smaller substituents like chloroacetyl .
- Safety Profiles : Chloroacetyl-substituted derivatives exhibit higher toxicity (GHS Category 2B), whereas hydroxyphenyl-containing analogs (e.g., 6o) may offer safer profiles due to reduced electrophilicity .
Biological Activity
Ethyl 2-{[(2,6-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
- Molecular Formula : C15H14Cl2N2O4
- Molecular Weight : 357.19 g/mol
- CAS Number : 218456-07-6
Physical Properties
- Melting Point : 96-98°C
Structural Features
The compound features a benzothiophene backbone, which is known for various biological activities. The presence of the dichlorophenyl group and the carbonyl moiety are critical for its interaction with biological targets.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : The benzothiophene derivatives have shown potential in inhibiting tumor growth in various cancer cell lines.
- Dopamine Receptor Modulation : Some derivatives have been identified as selective agonists for dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders.
Structure-Activity Relationships (SAR)
A study on related compounds highlighted the importance of specific substitutions on the benzothiophene scaffold to enhance receptor selectivity and potency. For instance, modifications on the aryl groups can significantly alter the agonist or antagonist properties at dopamine receptors .
Table 1: SAR Insights from Related Compounds
| Compound ID | Aryl Substitution | D3R Agonist Activity (EC50, nM) | D2R Activity (EC50, nM) |
|---|---|---|---|
| Compound 1 | 4-methoxyphenyl | 710 ± 150 | Inactive |
| Compound 2 | 2-methoxyphenyl | 278 ± 62 | Inactive |
| Compound 3 | Unsubstituted phenyl | >100,000 | Inactive |
Study on Antitumor Activity
In vitro studies have demonstrated that ethyl derivatives of benzothiophene can induce apoptosis in cancer cells. For example, a derivative with a similar structure was tested against breast cancer cells and showed significant cytotoxicity at low micromolar concentrations .
Neuropharmacological Studies
A recent investigation into dopamine receptor activity revealed that certain analogs of this compound selectively activated D3 receptors without affecting D2 receptors. This selectivity is crucial for developing treatments for conditions such as schizophrenia and Parkinson's disease .
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step protocols, including:
- Condensation reactions : Reacting a benzothiophene precursor with a 2,6-dichlorophenyl carbonyl derivative to form the amide linkage.
- Functional group modifications : Sulfonation or amidation steps under controlled conditions (e.g., using sulfonyl chloride or amines) .
- Cyclization : Utilizing cyclohexanone or similar ketones in the Gewald reaction to construct the tetrahydrobenzothiophene core, followed by esterification . Key conditions include inert atmospheres, solvents like DMF or ethanol, and catalysts such as triethylamine.
Q. What characterization methods are critical for verifying the compound’s structure?
Essential techniques include:
- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR to confirm substituent positions and stereochemistry (e.g., δ 1.35 ppm for ethyl groups, δ 4.27 ppm for ester linkages) .
- Mass spectrometry (MS) : ESI-MS or HRMS to validate molecular weight (e.g., m/z 226.3 [M+H]⁺ for related derivatives) .
- Elemental analysis : To confirm purity and elemental composition.
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, lab coats, goggles) due to potential irritancy (Xi hazard classification).
- Work in a fume hood to avoid inhalation of fine crystalline powder.
- Follow emergency measures for skin/eye contact (rinse with water) and ingestion (seek medical attention) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Maintain 40–70°C during cyclization to prevent side reactions .
- Catalyst tuning : Morpholine or diethylamine in the Gewald reaction improves thiophene ring formation efficiency .
- Purification : Column chromatography with ethyl acetate/hexane gradients isolates high-purity product .
Q. What strategies resolve contradictions in biological activity data?
- Dose-response studies : Test a wide concentration range (nM to μM) to identify non-linear effects.
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., kinases or GPCRs).
- Orthogonal assays : Combine enzymatic assays with cellular viability tests (e.g., MTT) to distinguish direct activity from cytotoxicity .
Q. How can computational methods predict this compound’s reactivity or binding modes?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., binding free energy calculations).
- DFT studies : Analyze electronic properties (HOMO/LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .
Q. What challenges arise in crystallographic structural determination?
- Crystal growth : Slow evaporation from ethanol/dichloromethane mixtures improves crystal quality.
- Disorder resolution : Apply SHELXL refinement for disordered solvent molecules or flexible substituents.
- Data collection : Use synchrotron radiation for weakly diffracting crystals (e.g., low electron density at substituent sites) .
Methodological Recommendations
- Stereochemical analysis : Use NOESY NMR to confirm spatial arrangements of substituents.
- Scale-up protocols : Transition from batch to flow chemistry for reproducible multi-gram synthesis.
- Toxicity screening : Leverage zebrafish models for rapid in vivo toxicity profiling before murine studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
